molecular formula C20H20ClNO B8577417 4-Piperidinone, 1-methyl-3,5-bis(phenylmethylene)-, hydrochloride CAS No. 54237-25-1

4-Piperidinone, 1-methyl-3,5-bis(phenylmethylene)-, hydrochloride

Cat. No. B8577417
Key on ui cas rn: 54237-25-1
M. Wt: 325.8 g/mol
InChI Key: BHDOGCFCDZRPEM-UHFFFAOYSA-N
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Patent
US04065617

Procedure details

A solution of 57.0 g of 1-methyl-4-piperidone and 106.0 g of benzaldehyde in 400 ml of ethanol is cooled in an ice-bath and treated with hydrogen chloride gas until 250 g is absorbed. The solution is allowed to stand at room temperature for about 16 hours. The resulting solution is seeded, allowed to stand for about 16 hours at room temperature and the crystalline solid filtered on a sintered-glass funnel and washed with cold ethanol and then with ether. After drying in a desiccator, the solid (146 g) is digested in 400 ml of hot ethanol, cooled and filtered to give 120 g of product, melting point 242°-244° C, dec. Recrystallization of 11 g of this material from 35 ml of dimethylformamide gives 9.2 g of product, melting point 242°-244° C, dec.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[ClH:17]>C(O)C>[ClH:17].[CH:9](=[C:4]1[C:5](=[O:8])[C:6](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:7][N:2]([CH3:1])[CH2:3]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:4.5|

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
106 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed
WAIT
Type
WAIT
Details
to stand for about 16 hours at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the crystalline solid filtered on a sintered-glass funnel
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying in a desiccator
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)=C1CN(CC(C1=O)=CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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